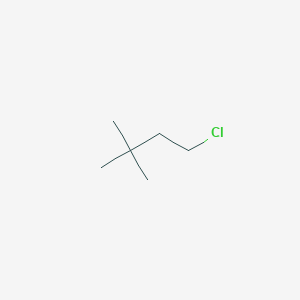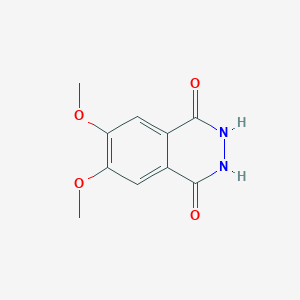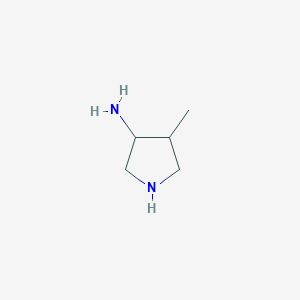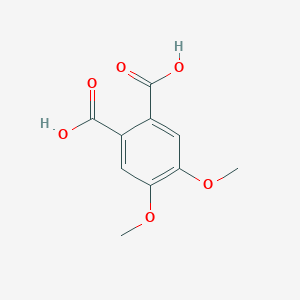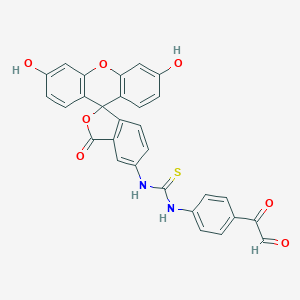![molecular formula C9H12O B046787 7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) CAS No. 121383-74-2](/img/structure/B46787.png)
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 4-EMC and is a synthetic stimulant that belongs to the cathinone class. The compound has a chemical formula of C10H13NO and a molecular weight of 163.22 g/mol.
Mecanismo De Acción
The mechanism of action of 4-EMC is not fully understood. However, it is believed that the compound acts as a reuptake inhibitor of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This leads to the stimulation of the central nervous system, resulting in increased energy, alertness, and euphoria.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-EMC are similar to other stimulants such as amphetamines and cocaine. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and serotonin in the brain, resulting in increased energy, alertness, and euphoria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-EMC is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, there are also limitations to the use of 4-EMC in laboratory experiments. The compound is highly addictive and can lead to various adverse effects on the central nervous system. Therefore, caution should be exercised when handling and using the compound in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on 4-EMC. One potential area of research is the development of new therapeutic applications for the compound. The compound has shown promise in the treatment of various neurological disorders, and further research could lead to the development of new treatments for these conditions. Another potential area of research is the development of new synthetic stimulants that are safer and more effective than existing compounds.
Conclusion
In conclusion, 7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has a relatively simple synthesis method and has been extensively studied for its potential applications in neuroscience. However, caution should be exercised when handling and using the compound due to its addictive nature and potential adverse effects on the central nervous system. Further research is needed to fully understand the mechanism of action of the compound and to develop new therapeutic applications for the compound.
Métodos De Síntesis
The synthesis of 4-EMC involves the reaction of 4-methylcyclohexanone with ethyl magnesium bromide, followed by the reaction of the resulting product with acetylene. The final product is purified using column chromatography to obtain pure 4-EMC. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
4-EMC has been extensively studied for its potential applications in various fields. One of the main applications of 4-EMC is in the field of neuroscience. The compound has been shown to have a significant impact on the central nervous system, leading to increased levels of dopamine and serotonin. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
Propiedades
Número CAS |
121383-74-2 |
|---|---|
Nombre del producto |
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) |
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(1S,4R,6R)-4-ethynyl-1-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H12O/c1-3-7-4-5-9(2)8(6-7)10-9/h1,7-8H,4-6H2,2H3/t7-,8-,9+/m1/s1 |
Clave InChI |
FACYSRGXACWGNI-HLTSFMKQSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C[C@H]1O2)C#C |
SMILES |
CC12CCC(CC1O2)C#C |
SMILES canónico |
CC12CCC(CC1O2)C#C |
Sinónimos |
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



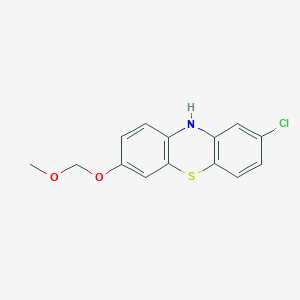
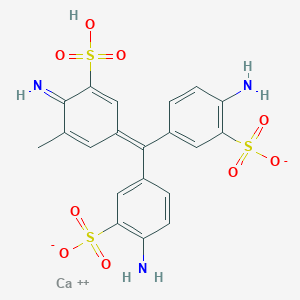

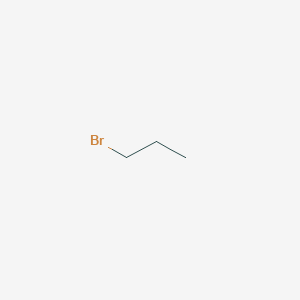
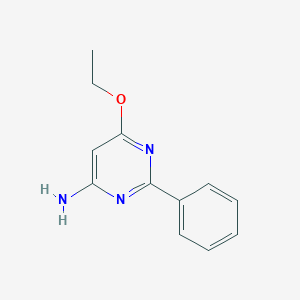
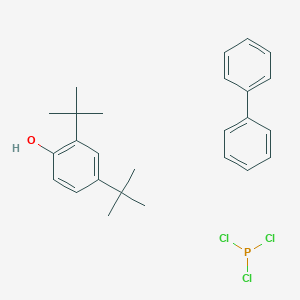
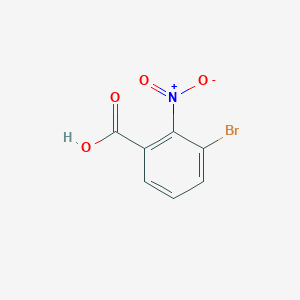
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)
